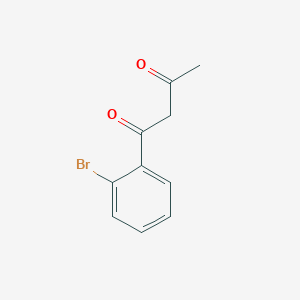

1-(2-Bromophenyl)butane-1,3-dione

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVHUCUHNBSRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481614 | |

| Record name | 1-(2-Bromophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57279-20-6 | |

| Record name | 1-(2-Bromophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2 Bromophenyl Butane 1,3 Dione

Established Synthetic Pathways for β-Diketones Featuring Substituted Phenyl Rings

The formation of the β-diketone moiety is a cornerstone of organic synthesis, with several classical and modern methods available for constructing this functional group. nih.gov These methods are broadly applicable to precursors containing substituted aromatic rings.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used extensively for the synthesis of β-keto esters and β-diketones. wikipedia.org The reaction occurs between two ester molecules or, more relevantly for this synthesis, between an ester and a ketone in the presence of a strong base. nih.gov This latter variation is known as a "mixed" or "crossed" Claisen condensation. libretexts.orgorganic-chemistry.org

The general mechanism involves the deprotonation of the α-carbon of the ketone by a strong base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized enolate. wikipedia.orgmasterorganicchemistry.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, yielding the β-diketone. masterorganicchemistry.com The reaction is often driven to completion by the deprotonation of the product, which has a highly acidic proton between the two carbonyl groups (pKa ≈ 11). masterorganicchemistry.com

For the synthesis of a substituted phenyl β-diketone like 1-(2-bromophenyl)butane-1,3-dione, two primary crossed Claisen strategies are viable:

Reaction of an aryl ketone (e.g., 2'-bromoacetophenone) with an aliphatic ester (e.g., ethyl acetate).

Reaction of an aryl ester (e.g., methyl 2-bromobenzoate) with an aliphatic ketone (e.g., acetone). lookchem.com

The choice of reactants is crucial in crossed Claisen reactions to avoid a complex mixture of self-condensation products. libretexts.org Using a ketone with more acidic α-protons (pKa ~20) compared to an ester (pKa ~25) ensures that the ketone is preferentially deprotonated to become the nucleophilic enolate. libretexts.org

| Reactant 1 | Reactant 2 | Base | Product | Ref |

| 2-Bromobenzoic acid methyl ester | Acetone | Sodium Hydride | This compound | lookchem.com |

| Acetophenone | Ethyl acetoacetate | Sodium Ethoxide | 1-Phenylbutane-1,3-dione | researchgate.net |

Table 1. Examples of Claisen Condensation for Aryl β-Diketone Synthesis.

Aldol-type condensations are another powerful tool for forming carbon-carbon bonds. wikipedia.org The Claisen-Schmidt condensation, a variant of the aldol condensation, involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. libretexts.org This reaction is typically performed under basic or acidic conditions. libretexts.org

In a base-catalyzed mechanism, a base removes an acidic α-hydrogen from the ketone (e.g., acetone) to form an enolate. youtube.com This enolate then attacks the carbonyl carbon of the aromatic aldehyde (e.g., 2-bromobenzaldehyde). The resulting β-hydroxy ketone (an aldol addition product) readily undergoes dehydration upon heating to yield a highly conjugated α,β-unsaturated ketone, also known as a chalcone. wikipedia.orgyoutube.com While this directly produces an enone rather than a saturated β-diketone, it serves as a critical pathway for constructing the core carbon skeleton, which can be further modified.

| Ketone | Aldehyde | Catalyst | Intermediate Product | Ref |

| Acetone | Benzaldehyde | Sodium Hydroxide | Benzylideneacetone (α,β-unsaturated ketone) | youtube.com |

| Acetophenone | "Unknown" Benzaldehyde | Sodium Hydroxide | Chalcone derivative | rsc.org |

Table 2. Examples of Claisen-Schmidt Condensation Reactions.

Decarboxylative coupling has emerged as a valuable strategy for forming C-C bonds, using readily available carboxylic acids as starting materials. nih.govwikipedia.org These reactions typically involve the extrusion of carbon dioxide (CO₂) from a metal carboxylate, generating an organometallic intermediate that can participate in cross-coupling. rsc.org

For the synthesis of ketones, this methodology can involve the coupling of α-oxocarboxylic acids with aryl halides, catalyzed by transition metals such as palladium or copper. rsc.orgprinceton.edu The α-oxocarboxylic acid serves as an acyl anion equivalent after decarboxylation. nih.gov This approach offers a mild alternative to traditional methods and demonstrates good functional group tolerance. While not the most common route, the reaction between an α-bromoketone and an α-oxocarboxylate has been shown to yield β-diketones, even in the absence of transition metals. nih.gov This pathway provides a potential, albeit less direct, route to substituted aryl β-diketones.

Regioselective Synthesis of this compound

Achieving the desired 2-bromo substitution pattern requires specific regioselective control during the synthesis. This is typically accomplished either by starting with a pre-functionalized aromatic ring or by directing the bromination to the ortho position.

Electrophilic aromatic substitution (EAS) is the primary method for introducing substituents like bromine onto a benzene ring. fiveable.me The regiochemical outcome of the reaction is governed by the electronic properties of the substituents already present on the ring. makingmolecules.com

The acetyl group (-COCH₃) and the larger butanedione moiety are electron-withdrawing groups. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. wvu.edu Therefore, attempting to directly brominate phenylbutane-1,3-dione would result predominantly in the formation of 1-(3-bromophenyl)butane-1,3-dione, not the desired ortho isomer.

To synthesize the ortho product regioselectively, the synthetic strategy must begin with an aromatic precursor that already contains the bromine atom at the desired position. Suitable starting materials include 2-bromobenzaldehyde, 2-bromoacetophenone, or 2-bromobenzoic acid and its derivatives. lookchem.com By using these precursors, the challenge of controlling the regioselectivity of the bromination step is circumvented.

| Substituent Group on Benzene Ring | Electronic Effect | Directing Influence |

| -COCH₃ (Acetyl) | Electron-withdrawing | meta-directing |

| -C(O)CH₂C(O)CH₃ (Butanedione) | Electron-withdrawing | meta-directing |

| -OH, -NH₂ | Electron-donating | ortho, para-directing |

Table 3. Directing Effects of Substituents in Electrophilic Aromatic Substitution.

A specific and effective method for creating the carbon framework involves the base-mediated condensation of 2-bromobenzaldehyde with acetylacetone (2,4-pentanedione). This reaction is a type of Knoevenagel condensation, where an active methylene (B1212753) compound (acetylacetone) reacts with an aldehyde.

In this reaction, a base (such as piperidine or an alkoxide) removes one of the highly acidic α-protons from acetylacetone (pKa ≈ 9) to generate a stable, nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The resulting aldol-type addition product is a β-hydroxy diketone. Under the reaction conditions, this intermediate typically undergoes rapid dehydration (elimination of a water molecule) to yield the more thermodynamically stable, conjugated product: 2-(2-bromobenzylidene)butane-1,3-dione. This α,β-unsaturated system is the common product of such condensations. Further synthetic steps, such as selective reduction of the carbon-carbon double bond, would be required to obtain the target saturated compound, this compound.

Advanced Synthetic Considerations

Enantioselective Methodologies for β-Diketones

While specific enantioselective synthesis of this compound is not extensively documented, general methodologies for creating chiral β-dicarbonyl compounds can be applied. These methods often utilize chiral catalysts to control the stereochemical outcome of reactions that form or functionalize the diketone structure.

Key enantioselective strategies applicable to β-diketones include:

Asymmetric Michael Additions: Organocatalysts, such as chiral primary amines or squaramide derivatives, can catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems. acs.orgacs.orgacs.org For instance, tertiary amino-thiourea catalysts have been used in the asymmetric addition of 1,3-dicarbonyl compounds to β-arylvinyl triflones with high yields and enantioselectivities. acs.org This approach could theoretically be adapted to construct a chiral center within a precursor to this compound.

Catalytic Asymmetric Aldol Reactions: The functionalization of 1,3-dicarbonyl compounds can be achieved via asymmetric aldol reactions, which regioselectively form new stereocenters. nih.gov

Enantioselective Allylation: Direct and highly regioselective and enantioselective allylation of β-diketones has been demonstrated, allowing for the synthesis of functionally and stereochemically complex products from simple diketone starting materials. nih.gov

Chiral Lewis Acid Catalysis: The combination of metal catalysts with chiral ligands can facilitate various asymmetric transformations. For example, a gold(I)/chiral N,N'-dioxide-indium(III) synergistic catalysis system has been developed for the asymmetric addition of 1,3-dicarbonyl compounds to alkynes. researchgate.net

These methodologies highlight the potential for creating chiral analogues of this compound by introducing stereocenters through carefully designed catalytic processes.

Optimized Reaction Conditions and Process Enhancements

The synthesis of this compound, typically achieved through a Claisen condensation, can be significantly improved by optimizing reaction parameters and employing process intensification techniques. nih.govwikipedia.org The Claisen condensation involves the reaction between an ester and a ketone in the presence of a strong base to form a β-diketone. nih.govorganic-chemistry.org

Key Optimization Parameters:

Base Selection: The choice and quality of the base are critical. While traditional bases like sodium ethoxide are effective, stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can often increase yields by preventing side reactions and driving the reaction to completion. organic-chemistry.orgnih.gov The use of NaH has been shown to provide stable and improved yields in Claisen condensations. nih.gov

Solvent: The solvent affects the solubility of reactants and the stability of intermediates. Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are commonly used to prevent quenching of the strong base. nih.govnih.gov

Temperature and Reaction Time: Control over temperature is essential to balance reaction rate with the prevalence of side reactions. Subsequent heating or extended reaction times may be required to drive the condensation to completion.

Process Enhancements: Process intensification aims to make chemical processes smaller, cleaner, and more energy-efficient. cobaltcommunications.comaiche.org For β-diketone synthesis, this can involve:

Multifunctional Reactors: Combining reaction and separation steps, such as in reactive distillation, can improve efficiency and reduce waste. mdpi.com

Alternative Energy Sources: The use of microwave heating can sometimes accelerate reaction rates and improve yields in related reactions like Michael additions. juniperpublishers.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, leading to better consistency, safety, and scalability compared to batch processes.

Below is a table summarizing reported reaction conditions for analogous β-diketone syntheses.

| Reaction Type | Base | Solvent | Key Parameters | Typical Yield |

|---|---|---|---|---|

| Claisen Condensation | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Temperature: 100 °C; Time: 18.5h (for a related synthesis). | Up to 98% (for a related synthesis). |

| Claisen Condensation | Sodium Ethoxide (NaOEt) | Diethyl Ether (Et2O) | Reaction at 5°C followed by reflux. | ~78% (for a fluorinated β-diketone). nih.gov |

| Crossed-Claisen | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Reaction at 0 °C. | 54% (for diferrocenyl β-diketones). nih.gov |

Isolation and Purification Techniques in β-Diketone Synthesis

The isolation and purification of β-diketones like this compound from crude reaction mixtures is a critical step to remove unreacted starting materials, catalysts, and byproducts. nih.gov Several effective techniques are employed, often in combination.

Purification via Metal Chelation: A highly effective and widely used method for purifying β-diketones involves the formation of metal chelates, typically with copper(II) salts. nih.govnih.gov The crude β-diketone is treated with a solution of copper(II) acetate, causing the precipitation of a solid copper(II) diketonate complex. nih.gov This solid complex can be easily separated by filtration, leaving soluble impurities behind. The pure β-diketone is then regenerated by decomposing the copper chelate with a strong acid (like sulfuric acid) or by treatment with a stronger chelating agent such as ethylenediaminetetraacetic acid (EDTA). nih.govgoogle.com This method is particularly advantageous for large-scale preparations where chromatography is impractical. nih.gov

Column Chromatography: A standard laboratory technique for purification involves passing the crude product through a column of silica (B1680970) gel or alumina. juniperpublishers.comnih.gov A suitable solvent system (eluent), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to separate the desired β-diketone from impurities based on differences in polarity. juniperpublishers.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. rochester.edu As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is crucial for successful recrystallization. rochester.edu

Distillation: For β-diketones that are liquid and have a sufficiently low boiling point, vacuum distillation can be an effective method to separate them from non-volatile impurities. nih.gov

The selection of a purification method depends on the scale of the synthesis, the physical properties of the β-diketone, and the nature of the impurities.

| Technique | Principle | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Metal Chelate Formation | Selective precipitation of the β-diketone as a metal complex (e.g., with Cu(II)). nih.gov | Purification from Claisen condensation reactions. nih.govnih.gov | Highly selective, suitable for large scale, avoids cumbersome chromatography. nih.gov | Requires an additional step to decompose the complex. nih.gov |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. juniperpublishers.com | Small to medium scale laboratory purification. | High resolution for separating closely related compounds. | Can be time-consuming and requires large solvent volumes. |

| Recrystallization | Purification based on differences in solubility at different temperatures. rochester.edu | Final purification of solid β-diketones. | Can yield very pure crystalline material, relatively simple setup. rochester.edu | Requires the compound to be a solid; some product loss is inevitable. |

| Vacuum Distillation | Separation of liquids based on differences in boiling points under reduced pressure. nih.gov | Purification of thermally stable, low-boiling β-diketones. | Effective for removing non-volatile impurities. | Not suitable for thermally sensitive or high-boiling compounds. |

Chemical Reactivity and Transformation Mechanisms of 1 2 Bromophenyl Butane 1,3 Dione

Intramolecular Tautomeric Equilibrium and Structural Dynamics

The structure of 1-(2-Bromophenyl)butane-1,3-dione allows for dynamic intramolecular transformations, primarily through keto-enol tautomerism.

Keto-Enol Tautomerism in β-Diketones

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of a diketo tautomer and two enol tautomers. mdpi.comlibretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. libretexts.org The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. libretexts.orgmdpi.comnih.gov This resonance-assisted hydrogen bond (RAHB) contributes to the planarity and stability of the enol tautomer. rsc.orgnih.gov The presence of conjugated double bonds in the enol form also adds to its stability. libretexts.orglibretexts.org

For this compound, two distinct enol forms are possible due to the asymmetric nature of the molecule. The equilibrium between these tautomers is rapid, with the interconversion occurring via proton transfer. mdpi.com

Table 1: Tautomeric Forms of this compound

| Tautomer | Structural Features | Stabilizing Factors |

| Diketo Form | Contains two distinct carbonyl groups (C=O). | - |

| Enol Form A | Enolization occurs towards the phenyl ring. | Intramolecular hydrogen bonding, conjugation with the phenyl ring. |

| Enol Form B | Enolization occurs towards the methyl group. | Intramolecular hydrogen bonding, hyperconjugation. |

Factors Influencing Tautomeric Distribution

The precise distribution between the keto and enol tautomers is not static and is influenced by several factors, including the nature of substituents and the solvent environment. mdpi.commdpi.com

Substituent Effects : The electronic and steric properties of substituents on the β-diketone backbone play a crucial role in determining the tautomeric equilibrium. rsc.org Electron-withdrawing groups can influence the acidity of the α-protons, affecting the ease of enolization. In the case of this compound, the bromine atom, an electronegative halogen, exerts an electron-withdrawing inductive effect. This can impact the electron density within the molecule and potentially influence the stability of the different tautomeric forms. mdpi.com

Solvent Effects : The polarity of the solvent can significantly shift the equilibrium. mdpi.comnih.gov In non-polar solvents, the enol form is often favored due to the stability conferred by the internal hydrogen bond. Conversely, polar solvents can engage in intermolecular hydrogen bonding with the keto form, potentially stabilizing it and shifting the equilibrium in its favor. nih.gov

Halogen Bonding : While the bromine atom primarily acts as a substituent, the potential for halogen bonding—a noncovalent interaction involving the electrophilic region on the halogen—could also play a subtle role in the solid state, potentially influencing crystal packing and the dominant tautomeric form in the crystal lattice. mdpi.comresearchgate.net

Electrophilic and Nucleophilic Reaction Pathways

The dual functionality of the dicarbonyl system and the presence of the bromophenyl group endow this compound with a rich and varied reactivity profile.

Nucleophilic Attack on Electrophilic Carbonyl Centers

The carbonyl carbons in both the keto and enol forms of this compound are electrophilic and thus susceptible to attack by nucleophiles. The enol form, being less electrophilic, is generally less reactive towards nucleophiles than the diketo form. These reactions are fundamental to the synthesis of various heterocyclic compounds.

Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring is relatively unreactive towards typical nucleophilic substitution reactions (SNAr) unless activated by strongly electron-withdrawing groups positioned ortho or para to it. However, it can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds at the phenyl ring. These reactions provide a versatile handle for further molecular elaboration.

The phenyl ring itself can undergo electrophilic aromatic substitution. The bromine atom is a deactivating but ortho-, para-directing substituent. libretexts.org The presence of the butane-1,3-dione substituent, which is deactivating, will also influence the position of further substitution on the aromatic ring.

Oxidation and Reduction Reactions

The reactivity of this compound towards oxidation and reduction is centered on its dicarbonyl moiety.

Oxidation : β-Diketones can be oxidized, though the reaction often requires strong oxidizing agents and can lead to cleavage of carbon-carbon bonds. libretexts.org For instance, oxidation with reagents like o-iodoxybenzoic acid (IBX) can be used to synthesize β-diketones from β-hydroxyketones, highlighting the stability of the diketone moiety to certain oxidants. nih.govorganic-chemistry.org More aggressive oxidation, for example with hydrogen peroxide under acidic conditions, can lead to the formation of esters through oxidative cleavage. researchgate.net

Reduction : The carbonyl groups of the β-diketone can be reduced. Catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (often in the presence of cerium chloride to improve selectivity) can convert the diketone into the corresponding 1,3-diol. acs.org The stereochemical outcome of such reductions can be influenced by the reaction conditions and the structure of the substrate.

Table 2: Summary of Reaction Pathways

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Attack | Nucleophiles (e.g., amines, hydrazines) | Heterocyclic compounds |

| Cross-Coupling | Palladium catalysts, boronic acids, etc. | Substituted biaryls, etc. |

| Oxidation | Strong oxidizing agents (e.g., H₂O₂, KMnO₄) | Carboxylic acids (via cleavage) |

| Reduction | NaBH₄/CeCl₃, H₂/catalyst | 1,3-diols |

Radical Reactions and Electrochemical Transformations

The 1,3-dicarbonyl motif is a versatile functional group in radical chemistry. Electrochemical methods provide a powerful tool for generating radicals from such compounds under mild conditions, enabling unique bond-forming reactions. rsc.org

C-C Bond Forming Reactions via Electrochemical Methods

Electrochemical approaches offer a catalyst-free and oxidant-free pathway for constructing new carbon-carbon bonds. acs.org While direct studies on this compound are not extensively detailed, related research on similar 1,3-diketones demonstrates the feasibility of such transformations. For instance, the electrochemical coupling of 1-phenylbutane-1,3-dione with enol acetates has been shown to produce 1,4-dicarbonyl compounds. acs.org This type of reaction proceeds via the formation of a radical intermediate at the central carbon of the diketone, which then couples with another radical species. rsc.orgacs.org

The general strategy involves an electrochemical process that facilitates the formation of a 1,3-dicarbonyl radical from the C-H bond at the 2-position. rsc.org This radical can then participate in cross-coupling reactions. Such methods are advantageous for their operational simplicity and broad functional group tolerance. acs.org

Table 1: Example of Electrochemical C-C Coupling with a Related 1,3-Diketone acs.org

| Reactant 1 | Reactant 2 | Product Type | Yield |

| 1-Phenylbutane-1,3-dione | Enol Acetate | 1,4-Dicarbonyl Compound | 54% |

This table illustrates the yield for a similar, but not identical, compound under specific electrochemical conditions.

Mechanistic Investigations of Electron Transfer Processes

The formation of radical species from 1,3-dicarbonyl compounds is initiated by a single-electron transfer (SET) event. libretexts.orgacs.org In electrochemical synthesis, this can occur through direct anodic oxidation or indirectly with a redox mediator. rsc.org The SET process generates a radical cation from the enol or enolate form of the diketone, which then deprotonates to form a neutral carbon-centered radical at the C2 position. This radical is stabilized by resonance between the two carbonyl groups.

Once formed, this radical intermediate can engage in various propagation steps, such as addition to an alkene or coupling with another radical. libretexts.orgresearchgate.net The mechanism of these reactions is often a radical chain process. The termination steps can involve radical-radical coupling or disproportionation. Understanding these electron transfer mechanisms is crucial for controlling the regioselectivity and efficiency of the desired C-C bond formation. acs.org

Cyclization and Ring-Forming Reactions

The presence of the 2-bromophenyl group ortho to the dicarbonyl side chain makes this compound an excellent precursor for intramolecular cyclization reactions, leading to the formation of valuable fused ring systems.

Palladium-Catalyzed Cyclization Reactions (e.g., Indane-1,3-dione formation)

Palladium-catalyzed intramolecular reactions are a highly effective method for synthesizing indane-1,3-dione derivatives from 1-(2-halophenyl)-1,3-diones. organic-chemistry.org This transformation typically involves an intramolecular carbonylative annulation. In this process, a palladium catalyst facilitates the insertion of a carbonyl group, often sourced from a carbon monoxide precursor like phenyl formate, to form the fused five-membered ring. organic-chemistry.org

The reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl bromide bond, followed by coordination of the enolate of the dicarbonyl moiety. Subsequent migratory insertion of a CO source and reductive elimination yields the indane-1,3-dione product and regenerates the palladium(0) catalyst. This methodology is noted for its broad substrate scope and good to excellent yields under relatively mild conditions. organic-chemistry.org

Table 2: Conditions for Palladium-Catalyzed Cyclization of 1-(2-halophenyl)-1,3-diones organic-chemistry.org

| Catalyst | CO Source | Base | Solvent | Temperature | Product |

| Palladium Complex | Phenyl Formate | K₃PO₄ | DMSO | 95 °C | 2-Substituted Indene-1,3(2H)-dione |

Formation of Heterocyclic Scaffolds (e.g., Hydroxyimino derivatives)

The versatile 1,3-dicarbonyl moiety in this compound can be used to construct a variety of heterocyclic systems. benthamscience.com A common strategy involves the formation of a hydroxyimino derivative (an oxime) by reacting the diketone with hydroxylamine (B1172632). The ketone at the 1-position is typically more reactive towards nucleophiles. The resulting 1-(2-bromophenyl)-1-(hydroxyimino)butane-3-one can then serve as a synthon for further cyclization reactions. osi.lv

These hydroxyimino derivatives are valuable intermediates for synthesizing fused heterocycles such as isoxazoles. ekb.egclockss.org For example, under appropriate conditions, the oxime can undergo intramolecular cyclization, potentially involving the aryl bromide, to form indenoisoxazole structures. The specific reaction pathway and resulting heterocyclic scaffold depend on the reaction conditions and any additional reagents used. ekb.eg

Nucleophile-Induced Ring Contraction Studies

Ring contraction reactions provide a pathway to smaller, often strained, ring systems from larger ones. rsc.orgwikipedia.org While specific studies on nucleophile-induced ring contraction of this compound are not widely reported, the general principle can be applied to related systems. For instance, in certain heterocyclic structures, nucleophilic attack can induce cleavage of a bond within the ring, followed by an intramolecular cyclization to form a new, smaller ring. beilstein-journals.orgnih.gov

A hypothetical pathway for a related compound could involve the initial formation of a larger heterocyclic ring system incorporating the dicarbonyl unit. Subsequent treatment with a nucleophile could trigger a cascade involving ring-opening and re-cyclization to a contracted core. For example, rearrangements like the Favorskii rearrangement can lead to ring contraction in α-haloketones, a structure related to the target molecule. harvard.edu Such transformations are of significant interest for accessing novel carbocyclic and heterocyclic frameworks. rsc.org

Coordination Chemistry and Metal Complexation of 1 2 Bromophenyl Butane 1,3 Dione

Ligand Design Principles for β-Diketones in Metal Coordination

β-Diketones are a crucial class of ligands in coordination chemistry, primarily due to their ability to form stable, six-membered chelate rings with metal ions. researchgate.net This capability stems from their keto-enol tautomerism. In solution, β-diketones like 1-(2-bromophenyl)butane-1,3-dione exist as an equilibrium mixture of the diketo and enol forms. The deprotonation of the enolic proton results in a monoanionic, bidentate ligand, the β-diketonate, which coordinates to a metal center through its two oxygen atoms. researchgate.net

The electronic and steric properties of the substituents on the β-diketone backbone significantly influence the properties of the resulting metal complexes. For this compound, the key substituents are the methyl group and the 2-bromophenyl group. The electron-withdrawing nature of the bromine atom on the phenyl ring can impact the acidity of the ligand and the stability and reactivity of its metal complexes. The steric bulk of the ortho-substituted bromophenyl group can also influence the coordination geometry around the metal center.

Synthesis and Characterization of Metal Chelates with this compound Derivatives

The synthesis of metal complexes with β-diketonates is typically achieved by reacting a metal salt with the β-diketone ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

Transition metal complexes of β-diketones are well-documented. electronicsandbooks.com The reaction of a transition metal salt, such as a halide or acetate, with this compound in a solvent like ethanol (B145695) or methanol (B129727) typically leads to the precipitation of the neutral metal chelate. electronicsandbooks.com For instance, tris-chelates of the type M(O,O-diketonate)₃ are common for trivalent metals like Fe(III) and Ru(III), while bis-chelates M(O,O-diketonate)₂ are typical for divalent metals like Ni(II) and Cu(II). orientjchem.orgnih.gov In some cases, additional ligands, such as water, pyridine, or other donor molecules, may coordinate to the metal center to satisfy its coordination sphere. electronicsandbooks.comresearchgate.net

Characterization of these complexes involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the diketonate ligand to the metal, evidenced by shifts in the C=O and C=C stretching frequencies. Electronic (UV-Vis) spectroscopy provides information about the d-d transitions and charge transfer bands within the complex. orientjchem.org Magnetic susceptibility measurements help determine the spin state of the metal ion. orientjchem.org

Table 1: Typical Characterization Data for Transition Metal β-Diketonate Complexes

| Metal Ion | Typical Geometry | Magnetic Moment (B.M.) | Key Electronic Transitions |

|---|---|---|---|

| Fe(III) | Octahedral | ~5.9 (high-spin) | Spin-forbidden d-d transitions, e.g., ⁶A₁g → ⁴T₁g(G) |

| Ru(II) | Octahedral | 0 (diamagnetic, low-spin) | Metal-to-Ligand Charge Transfer (MLCT) bands |

| Ni(II) | Octahedral / Square Planar | ~2.9-3.4 (octahedral) / 0 (square planar) | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F) (octahedral) |

| Cu(II) | Square Planar / Distorted Octahedral | ~1.7-2.2 | Broad d-d band (e.g., ²E_g → ²T₂g) |

Data compiled from representative studies on β-diketonate complexes. orientjchem.orgresearchgate.net

Lanthanide ions (Ln³⁺) readily form complexes with β-diketonates, often resulting in coordination numbers of 7, 8, or 9. acs.orgmdpi.com The synthesis typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the β-diketone in the presence of a base. researchgate.net The resulting complexes often have the general formula [Ln(β-diketonate)₃(H₂O)₂]. acs.org The coordinated water molecules can often be replaced by other neutral donor ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, to form more stable and often luminescent ternary complexes. acs.orgresearchgate.net The use of fluorinated β-diketones is common in lanthanide chemistry to enhance volatility and luminescence, and similar principles apply to halogenated ligands like this compound. mdpi.com These complexes are of significant interest for their potential applications as luminescent materials. acs.org

Structural Elucidation of Metal Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these metal complexes in the solid state.

The coordination geometry of a metal complex is determined by the size and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligands. For transition metal complexes with β-diketonates, common geometries include octahedral, square planar, and tetrahedral. numberanalytics.com For example, Fe(III) and Ru(II) typically form octahedral complexes, while Ni(II) can adopt either square planar or octahedral geometries depending on the ancillary ligands. orientjchem.orgresearchgate.net Cu(II) complexes are often found in a square planar or a distorted octahedral geometry due to the Jahn-Teller effect.

Ligand field theory describes how the interaction between the metal d-orbitals and the ligand orbitals affects the d-orbital energies. libretexts.org The β-diketonate ligand creates a specific ligand field that splits the d-orbitals into different energy levels. uomustansiriyah.edu.iq The magnitude of this splitting (Δ) influences the electronic spectrum, magnetic properties, and stability of the complex. uomustansiriyah.edu.iq The nature of the substituents on the β-diketone ring can fine-tune the ligand field strength.

The packing of metal complexes in a crystal lattice is directed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds. rsc.orgnih.gov In complexes of this compound, the bromine atom can participate in halogen bonding (Br···O or Br···π interactions), which can significantly influence the supramolecular architecture. researchgate.net The phenyl rings provide opportunities for π-π stacking interactions between adjacent complexes. Furthermore, if ancillary ligands with N-H or O-H groups are present, intermolecular hydrogen bonding can play a crucial role in stabilizing the crystal structure. nih.gov These subtle interactions are critical in crystal engineering, as they can modulate the physical properties of the material. chemrxiv.orgrsc.org

Functional Properties of Metal Complexes

Metal complexes incorporating the this compound ligand, a type of β-diketonate, exhibit a range of functional properties derived from the interplay between the metal center and the ligand's electronic and steric characteristics. The presence of the bromo substituent on the phenyl ring can modulate these properties, influencing their potential in advanced materials and catalysis.

Optical and Electronic Properties (e.g., spin-crossover phenomena)

The optical and electronic behavior of metal complexes with β-diketonate ligands, including this compound, is diverse and highly tunable. These properties are largely dictated by the choice of the metal ion and the specific substituents on the ligand framework.

One of the most significant electronic phenomena observed in certain transition metal complexes is spin-crossover (SCO). aps.org This involves the switching of the metal ion's spin state between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. aps.orgresearchgate.net This transition is common for first-row transition metal ions with d⁴–d⁷ electron configurations in an octahedral ligand field, with iron(II) (d⁶) complexes being the most prevalent examples. researchgate.netdtu.dk The transition from LS to HS is accompanied by changes in physical properties such as bond lengths, magnetic susceptibility, and color. aps.org

The ligand's structure plays a critical role in determining the spin state and the characteristics of the SCO. rsc.org The electronic nature of substituents on the ligand framework directly influences the ligand field strength around the metal ion. rsc.org For a ligand like this compound, the electron-withdrawing nature of the bromine atom can affect the electron density on the coordinating oxygen atoms. This modification of the ligand field can, in turn, tune the energy difference between the LS and HS states, thereby influencing the temperature (T₁/₂) at which the spin transition occurs. rsc.orgrsc.org Studies on related systems have shown that increasing the electron-withdrawing ability of substituents can shift the SCO transition temperature. rsc.org

Table 1: Factors Influencing Spin-Crossover (SCO) in Metal Complexes

| Factor | Description | Impact on SCO |

| Metal Ion | The choice of transition metal and its oxidation state (e.g., Fe(II), Fe(III)). dtu.dk | Determines the possibility of SCO (d⁴-d⁷ configurations are typical). researchgate.net |

| Ligand Field Strength | The electronic environment created by the coordinating ligands. rsc.org | Stronger fields favor the low-spin state; weaker fields favor the high-spin state. |

| Substituents | Electron-donating or electron-withdrawing groups on the ligand. rsc.org | Modulates the ligand field strength, tuning the transition temperature (T₁/₂). rsc.orgrsc.org |

| Temperature | External thermal energy. aps.org | Can provide the energy needed to overcome the pairing energy and induce a switch to the high-spin state. dtu.dk |

| Pressure | External physical pressure. aps.org | Favors the more compact low-spin state, generally increasing the transition temperature. |

| Light Irradiation | Specific wavelengths of light. aps.org | Can induce a spin-state switch, a phenomenon known as Light-Induced Excited Spin-State Trapping (LIESST). |

Catalytic Applications of β-Diketonate Metal Complexes

Metal β-diketonate complexes are versatile catalysts for a variety of organic transformations. tandfonline.comresearchgate.net The catalytic activity stems from the ability of the metal center to coordinate with substrates and facilitate bond formation or cleavage, while the β-diketonate ligand stabilizes the metal ion and modulates its reactivity. nih.govnih.gov The steric and electronic properties of the ligand, which can be tuned by substituents, are crucial for controlling the catalyst's activity and selectivity. rsc.orgresearchgate.net

A significant area of application is in cross-coupling reactions. For instance, nickel(II) complexes of certain dihydrazone ligands have been shown to be effective catalysts for C-N cross-coupling between arylboronic acids and various N-nucleophiles, a key transformation in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Another important application is in the chemical fixation of carbon dioxide. Metal β-diketonate complexes have demonstrated high efficiency in catalyzing the reaction of CO₂ with epoxides to form cyclic carbonates under mild conditions, such as at atmospheric pressure and near room temperature. rsc.org This process is considered a "green" chemical transformation as it utilizes a greenhouse gas as a C1 feedstock.

Furthermore, these complexes have been employed in polymerization reactions and various hydrofunctionalization reactions of alkynes, where a heteroatom-hydrogen bond is added across a carbon-carbon triple bond. tandfonline.commdpi.com The choice of metal and the specific β-diketonate ligand can control the regio- and stereoselectivity of these additions. mdpi.com The presence of a substituent like the bromo group in this compound could influence the catalyst's performance by altering its electronic properties or by providing a potential site for further synthetic modification.

Table 2: Examples of Catalytic Reactions Using Metal β-Diketonate Complexes

| Reaction Type | Metal Center Example | Substrates | Product Type | Reference |

| CO₂ Fixation | Various (e.g., Al, Fe, Co) | CO₂, Epoxides | Cyclic Carbonates | rsc.org |

| C-N Cross-Coupling | Nickel(II) | Arylboronic Acids, Amines | N-Aryl Amines | researchgate.net |

| Polymerization | Various | Monomers (e.g., ethylene) | Polymers | tandfonline.com |

| Alkene Hydrogenation | Cobalt(II) | Alkenes (e.g., octene) | Alkanes | nih.gov |

| Hydrosilylation | Palladium(II) | CO₂, Silanes | Silyl Formates | nih.govscispace.com |

Precursors for Chemical Vapor Deposition (CVD)

Metal β-diketonate complexes are widely used as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a technique for producing high-quality thin films and coatings. researchgate.net To be effective, a CVD precursor must possess sufficient volatility to be transported in the gas phase and must decompose cleanly at an acceptable temperature on the substrate surface. azonano.com

β-Diketonate ligands, such as this compound, are advantageous because they form stable, neutral, and often volatile complexes with a wide range of metals. researchgate.netrsc.org The organic ligands shield the metal center, leading to discrete molecular units with weaker intermolecular forces, which facilitates sublimation or evaporation at lower temperatures compared to inorganic salts. researchgate.net

These precursors are used to deposit a variety of materials, including:

Metal Oxides: By using an oxygen source in the carrier gas, metal β-diketonates can be used to grow thin films of metal oxides (e.g., TiO₂, ZrO₂, Y₂O₃). harvard.edu These films have applications in microelectronics as dielectrics and in protective coatings.

Pure Metals: In the absence of an oxygen source, films of pure metals like copper or gold can be deposited for applications in semiconductor metallization. azonano.com

Complex Materials: By mixing multiple precursors, it is possible to deposit complex multi-element materials, such as the high-temperature superconductor Yttrium Barium Copper Oxide (YBCO). harvard.edu

The volatility and decomposition temperature of the precursor can be tuned by modifying the β-diketonate ligand. For example, using fluorinated ligands like hexafluoroacetylacetonate (hfac) often increases volatility. azonano.com Conversely, bulkier alkyl groups like in tetramethylheptanedionate (thd) can also enhance stability and volatility. The bromo substituent on this compound would influence the precursor's molecular weight and polarity, thereby affecting its volatility and decomposition profile. While many precursors are solids, there is a significant effort to develop liquid precursors, as they are more convenient for reproducible vapor delivery in industrial CVD processes. harvard.edu

Advanced Spectroscopic and Structural Characterization of 1 2 Bromophenyl Butane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(2-Bromophenyl)butane-1,3-dione, providing critical information about the connectivity of atoms and the dynamic equilibria present in solution. nih.gov

β-diketones, including this compound, are well-known for existing as a mixture of keto and enol tautomers in solution. NMR spectroscopy is particularly effective at studying this keto-enol tautomerism because the exchange between the two forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. nih.govruc.dk

The ¹H NMR spectrum of a solution of this compound typically displays separate sets of signals corresponding to the diketo form and the more stable enol form. The enol form is characterized by a distinctive signal for the enolic proton (OH), which is typically found far downfield (δ > 10 ppm) due to strong intramolecular hydrogen bonding. nih.gov Another characteristic signal for the enol form is the methine proton (-CH=) on the C=C double bond. In contrast, the diketo form shows a signal for the methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups.

The relative integration of these distinct signals allows for the quantification of the equilibrium constant between the two tautomers. ruc.dk The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and concentration. For example, in non-polar solvents like CDCl₃, the enol form is often predominant due to the stability conferred by the intramolecular hydrogen bond. researchgate.net

Deuterium isotope effects on ¹³C chemical shifts can also be a powerful technique to probe the tautomeric equilibrium, especially in cases where the equilibrium is close to a 50:50 ratio. ruc.dknih.gov

Table 1: Representative ¹H NMR Signals for Tautomers of a 1-Arylbutane-1,3-dione in CDCl₃ Data is illustrative and based on typical values for similar structures.

| Tautomer | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Enol (major) | Enolic OH | ~15.0 | s |

| Aromatic CH | 7.0 - 8.0 | m | |

| Vinylic CH | ~6.1 | s | |

| Methyl CH₃ | ~2.2 | s | |

| Keto (minor) | Aromatic CH | 7.0 - 8.0 | m |

| Methylene CH₂ | ~4.1 | s | |

| Methyl CH₃ | ~2.3 | s |

When this compound is used as a precursor in chemical synthesis, NMR spectroscopy is crucial for determining the structure of the resulting derivatives. For reactions that can yield multiple positional isomers, NMR helps in elucidating the regioselectivity. For instance, in a substitution reaction on the aromatic ring, the splitting patterns and coupling constants of the aromatic protons in the ¹H NMR spectrum can definitively establish the position of the new substituent relative to the bromo and diketone groups.

Similarly, for reactions occurring on the diketone moiety that create new stereocenters, various NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry of the product. The magnitude of coupling constants (J-values) between protons on adjacent carbons can also provide valuable information about dihedral angles and, consequently, the preferred conformation and stereochemistry of the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.com These methods are complementary and provide a detailed fingerprint of the functional groups present, making them highly useful for characterizing this compound. edinst.comillinois.edu

The most informative region in the IR spectrum of a β-diketone is the carbonyl stretching (ν(C=O)) region, typically between 1550 and 1750 cm⁻¹. The distinct electronic environments of the carbonyl groups in the diketo and enol forms give rise to characteristic absorption bands. nih.gov

Diketo Form : This tautomer exhibits two C=O stretching vibrations, often appearing in the range of 1700-1750 cm⁻¹.

Enol Form : The enol tautomer shows a characteristic C=O stretching frequency at a lower wavenumber, typically between 1580-1640 cm⁻¹. nih.gov This shift to lower frequency is a result of conjugation with the C=C double bond and the intramolecular hydrogen bond, which weakens the C=O bond.

The presence of bands corresponding to both forms in the IR spectrum provides clear evidence of the tautomeric equilibrium. The relative intensities of these bands can offer a qualitative assessment of the predominant tautomer in the sample.

Table 2: Typical Infrared Frequencies for β-Diketone Tautomers Data is illustrative and based on general values for β-diketones.

| Tautomer | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Diketo | C=O Stretch | 1700 - 1750 |

| Enol | C=O Stretch (conjugated) | 1580 - 1640 |

| Enol | C=C Stretch | ~1550 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For this compound (C₁₀H₉BrO₂), the mass spectrum exhibits several characteristic features. The molecular weight is approximately 241.08 g/mol . nih.govlookchem.com A key feature in the mass spectrum of a brominated compound is the presence of a pair of peaks for the molecular ion [M]⁺ and any bromine-containing fragments. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.5% and ~49.5%, respectively). youtube.comyoutube.com This results in two peaks separated by 2 mass-to-charge (m/z) units, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 1:1. youtube.com For this compound, the molecular ion region would show peaks at approximately m/z 240 and m/z 242.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for β-diketones involve cleavages alpha to the carbonyl groups. For this compound, characteristic fragment ions would be expected from the loss of key neutral fragments.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Ion | Neutral Loss |

|---|---|---|---|

| 240 | 242 | [C₁₀H₉BrO₂]⁺ (Molecular Ion) | - |

| 225 | 227 | [C₉H₆BrO₂]⁺ | Loss of CH₃ |

| 197 | 199 | [C₈H₆BrO]⁺ | Loss of CH₃CO |

| 183 | 185 | [C₇H₄BrO]⁺ | Loss of CH₃COCH₂ |

| 155 | 157 | [C₆H₄Br]⁺ | Loss of CH₃COCH₂CO |

| 43 | - | [CH₃CO]⁺ | Loss of C₇H₄BrCO |

The fragmentation pattern can be complex, and the observed ions depend on the specific ionization technique and energy used. docbrown.inforesearchgate.net The presence of the characteristic 1:1 isotopic pattern in fragment ions confirms that those fragments retain the bromine atom, aiding in the piecing together of the molecular structure. youtube.com

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides an experimentally measured exact mass that can be compared against a theoretical value calculated from the masses of its constituent isotopes.

The molecular formula for this compound is C₁₀H₉BrO₂. nih.govlookchem.com The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment, where two peaks of roughly equal intensity are observed, separated by approximately 2 Da.

HRMS analysis of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ allows for the confirmation of the elemental formula C₁₀H₉BrO₂. The theoretical exact mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). A close match between the measured mass (typically within a few parts per million, ppm) and the calculated mass confirms the elemental composition with high confidence.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Theoretical Exact Mass | 239.97859 Da |

| Nominal Mass | 240 Da |

| Key Isotopes | ¹²C, ¹H, ¹⁶O, ⁷⁹Br, ⁸¹Br |

Fragmentation Pathways and Structural Information

Electron Ionization (EI) or tandem mass spectrometry (MS/MS) techniques are used to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a molecular fingerprint that is crucial for structural elucidation. The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

The structure of this compound features a bromophenyl ring connected to a butane-1,3-dione moiety. The most probable fragmentation pathways involve cleavages at the bonds adjacent to the carbonyl groups (α-cleavage) and within the dicarbonyl unit.

Key fragmentation pathways include:

Loss of a methyl group (-CH₃): Cleavage of the C-C bond between the acetyl group and the methylene carbon can lead to the loss of a methyl radical (•CH₃), forming a stable acylium ion.

Loss of an acetyl group (-COCH₃): A common fragmentation for β-diketones is the loss of an acetyl group, which would result in the formation of a 2-bromobenzoyl cation.

Formation of the 2-bromobenzoyl cation: Cleavage of the bond between the methylene carbon and the benzoyl carbonyl group generates the [C₆H₄BrCO]⁺ ion. This is often a prominent peak due to the stability conferred by the aromatic ring.

Loss of carbon monoxide (-CO): The 2-bromobenzoyl cation can further fragment by losing a molecule of carbon monoxide to form the 2-bromophenyl cation [C₆H₄Br]⁺.

Formation of a tropylium-type ion: Aromatic compounds can undergo rearrangements, and fragmentation of the bromophenyl ring might occur, although this is typically less favored than cleavage of the side chain. wvu.eduresearchgate.net

The characteristic isotopic signature of bromine (⁷⁹Br/⁸¹Br) would be present in any fragment containing the bromophenyl group, aiding in the identification of these fragments in the mass spectrum.

| Proposed Fragment Ion | Chemical Formula | Likely m/z Values (for ⁷⁹Br/⁸¹Br) |

| [M-CH₃]⁺ | [C₉H₆BrO₂]⁺ | 225 / 227 |

| [M-COCH₃]⁺ | [C₇H₄BrO]⁺ | 183 / 185 |

| [C₆H₄BrCO]⁺ (2-bromobenzoyl) | [C₇H₄BrO]⁺ | 183 / 185 |

| [C₆H₄Br]⁺ (2-bromophenyl) | [C₆H₄Br]⁺ | 155 / 157 |

| [CH₃CO]⁺ (acetyl) | [C₂H₃O]⁺ | 43 |

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, XRD studies are crucial for determining the precise molecular structure, conformation, and how the molecules are arranged in the solid state.

Single-Crystal X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the electron density of the atoms and thereby determine their precise positions, bond lengths, bond angles, and torsional angles.

For a compound like this compound, this technique would confirm the connectivity of the atoms and reveal the molecule's conformation, such as the orientation of the bromophenyl ring relative to the butane-1,3-dione chain. If the compound is chiral and crystallizes in a non-centrosymmetric space group, anomalous dispersion effects, particularly from the heavy bromine atom, can be used to determine the absolute configuration of the stereocenters. rsc.org

While specific crystallographic data for this compound is not available, data from closely related structures, such as 1-(4-bromophenyl)-2,2-dichloroethan-1-one, illustrates the type of information obtained. nih.gov

Illustrative Crystallographic Data for a Related Bromophenyl Ketone

| Parameter | Example Value (for 1-(4-bromophenyl)-2,2-dichloroethan-1-one) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3853 (7) |

| b (Å) | 5.7335 (4) |

| c (Å) | 17.2657 (12) |

| β (°) | 106.945 (3) |

| Volume (ų) | 983.10 (12) |

| Z (molecules/unit cell) | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the solid material. For bromophenyl derivatives, common interactions include hydrogen bonds, halogen bonds, and π-π stacking. researchgate.netresearchgate.net

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be significant. In these interactions, an activated carbon-hydrogen bond (e.g., from the aromatic ring or the methylene group) acts as a donor to the oxygen atoms of the carbonyl groups on an adjacent molecule. These interactions often link molecules into chains or layers. researchgate.net

π-π Stacking: The aromatic bromophenyl rings can interact with each other through π-π stacking. In many crystal structures of bromophenyl compounds, centrosymmetrically related rings are arranged in parallel, with centroid-to-centroid distances typically in the range of 3.6–3.8 Å, indicating stabilizing π-π interactions. nih.gov

Other Interactions: Weak C-H···Br and C-H···π interactions may also play a role in consolidating the crystal structure, where a hydrogen atom interacts with the bromine atom or the π-system of the aromatic ring of a neighboring molecule, respectively. nih.gov

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a unique boundary defined for a molecule within the crystal, where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which appear as red spots on the surface map. These spots highlight the specific atoms involved in interactions like hydrogen bonding.

For bromophenyl compounds, Hirshfeld analyses consistently show that H···H, C···H/H···C, and Br···H/H···Br contacts are the most significant contributors to crystal cohesion. researchgate.netnih.govnih.gov

Illustrative Hirshfeld Surface Contact Percentages for a Bromophenyl Derivative researchgate.net

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 9.0 |

| H···Br/Br···H | 10.2 |

| H···O/O···H | 15.0 |

| H···Cl/Cl···H | 27.5 |

This quantitative data allows for a detailed comparison of the packing forces in different crystal structures and provides deep insight into the supramolecular chemistry of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of 1 2 Bromophenyl Butane 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are foundational in the theoretical study of molecules. They are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. dergipark.org.tr This approach is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry of 1-(2-bromophenyl)butane-1,3-dione, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For molecules of this nature, hybrid functionals like B3LYP are often combined with basis sets such as 6-311G or 6-31G+(d,p) to achieve reliable results. researchgate.netresearchgate.net

Computational studies reveal significant electronic effects stemming from the ortho-position of the bromine atom. DFT calculations indicate a reduced electron density at the carbonyl groups of this compound when compared to its 4-bromo counterpart. This reduction is attributed to the combined inductive and steric influences of the adjacent bromine atom. The steric hindrance imposed by the ortho-bromo group also plays a crucial role in the molecule's reactivity, leading to slower rates of nucleophilic acyl substitution compared to sterically unhindered isomers.

Table 1: Representative Predicted Geometric Parameters for this compound (Illustrative) (Note: These are typical values for similar structures calculated with DFT and are for illustrative purposes only, as specific published data for this exact molecule is not available.)

| Parameter | Predicted Value (Illustrative) |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.23 Å |

| C-C (phenyl) Bond Length | ~1.40 Å |

| C-C (dione) Bond Length | ~1.52 Å |

| C-C-C Bond Angle (dione) | ~118° |

| C-C-Br Bond Angle | ~121° |

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool used to understand molecular reactivity. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting how the molecule will interact with other chemical species, particularly in electrophilic and nucleophilic attacks.

For this compound, the MEP map would show the most negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the two carbonyl groups. These regions represent the primary sites for electrophilic attack. The electron-withdrawing nature of the carbonyls and the bromine atom would render the adjacent phenyl ring and methyl group protons relatively electron-poor, appearing as regions of positive potential (blue). The bromine atom itself can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential site for halogen bonding interactions. The reduced electron density at the carbonyls, as shown by DFT, would be visualized as a less intense red region compared to analogs without the ortho-bromo substituent.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). These theoretical spectra can aid in the identification and structural elucidation of the compound by providing a direct comparison to experimental data.

DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. For this compound, key predicted vibrations would include strong C=O stretching frequencies for the ketone groups (typically in the 1700–1750 cm⁻¹ range) and a C-Br stretching vibration at lower wavenumbers (around 500–600 cm⁻¹).

Similarly, NMR chemical shifts can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. d-nb.info The calculations predict the resonance frequencies for the different hydrogen (¹H) and carbon (¹³C) nuclei in the molecule. For this compound, predictions would differentiate between the aromatic protons on the phenyl ring, the acidic methylene (B1212753) protons, and the terminal methyl protons. These theoretical predictions can be highly accurate, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR when appropriate computational models are used. d-nb.info

Theoretical NMR Chemical Shift Calculations

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through quantum mechanical calculations has become an essential method for confirming chemical structures. rsc.org Density Functional Theory (DFT) is a widely used approach for this purpose, offering a good balance between accuracy and computational cost. bris.ac.ukresearchgate.net

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using various DFT functionals and basis sets. ruc.dknih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in these calculations. ruc.dknih.gov The accuracy of the predicted shifts is often evaluated by comparing them with experimental data, with mean absolute errors (MAEs) for ¹³C typically being larger than for ¹H. nih.gov

The choice of the DFT functional and basis set can influence the accuracy of the predictions. nih.gov For instance, studies on similar molecules have shown that functionals like B3LYP and basis sets such as 6-311++G(d,p) provide reliable results for chemical shift calculations. ruc.dk The presence of the bromine atom, a heavy element, may require special consideration, as it can influence the electronic environment of the nearby nuclei. researchgate.net

Tautomerism is a key feature of β-dicarbonyl compounds like this compound, which can exist in equilibrium between diketo and enol forms. ruc.dk DFT calculations can be used to determine the relative energies of these tautomers and their respective populations in different solvents, which is crucial for accurately predicting the observed NMR spectrum, as the chemical shifts will be a weighted average based on the populations of the different forms. ruc.dk

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts

| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C=O (ketone) | ~190-205 | Data not available | - | - |

| C=O (enol) | ~175-190 | Data not available | - | - |

| CH (enol) | ~95-105 | Data not available | ~5.5-6.5 | Data not available |

| CH₂ (diketo) | ~50-60 | Data not available | ~3.5-4.5 | Data not available |

| CH₃ | ~20-30 | Data not available | ~2.0-2.5 | Data not available |

| Aromatic C-Br | ~115-125 | Data not available | - | - |

| Aromatic CH | ~125-140 | Data not available | ~7.0-8.0 | Data not available |

Note: The values in this table are illustrative and based on general ranges for similar compounds. Precise experimental and theoretical values for this compound would require specific experimental measurement and computational studies.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Vis spectra). aps.orgsfasu.edu This technique can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated systems and carbonyl compounds. The calculations can help assign the absorption bands observed in the experimental spectrum to specific electronic excitations within the molecule. researchgate.net

The choice of functional and basis set is also critical for accurate TD-DFT predictions. aps.org Hybrid functionals, such as B3LYP, are often used for this purpose. The solvent environment can significantly influence the absorption spectrum, and continuum solvation models, like the Polarizable Continuum Model (PCM), can be incorporated into the calculations to account for these effects. ruc.dk

Table 2: Predicted Electronic Transitions for this compound (Illustrative)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~320-350 | ~0.1-0.3 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~270-300 | ~0.4-0.6 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~240-260 | ~0.2-0.4 | HOMO → LUMO+1 (π→π) |

| S₀ → S₄ | ~350-380 | ~0.01-0.05 | n→π |

Note: This table presents hypothetical data based on typical TD-DFT results for similar aromatic β-dicarbonyl compounds. Specific calculations are needed for accurate values for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a molecule. mdpi.comresearchgate.net

For this compound, MD simulations can be employed to explore its conformational flexibility. The molecule possesses several rotatable bonds, including the C-C bonds in the butane-1,3-dione chain and the C-C bond connecting the phenyl ring to the dicarbonyl moiety. The rotation around these bonds can lead to various conformers with different energies and populations.

MD simulations can be performed in both the gas phase and in different solvents to understand how the environment affects the conformational preferences. nih.gov The simulations can reveal the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules. nih.govescholarship.org

The results from MD simulations can be analyzed to determine various structural parameters, such as the distribution of dihedral angles, root-mean-square deviation (RMSD) of atomic positions, and the formation of intramolecular hydrogen bonds in the enol form. mdpi.comnih.gov This analysis provides a dynamic picture of the molecule's structure, which is often more realistic than the static picture provided by single-structure calculations.

Table 3: Key Dihedral Angles and Their Preferred Ranges from MD Simulations (Hypothetical)

| Dihedral Angle | Description | Preferred Range (degrees) |

| C(aryl)-C(aryl)-C(=O)-C | Rotation of the phenyl ring | -30 to 30 and 150 to 210 |

| C(aryl)-C(=O)-CH₂-C(=O) | Torsion of the dicarbonyl chain | -10 to 10 (enol, planar) |

| O=C-CH₂-C=O | Torsion of the dicarbonyl chain (diketo) | -60 to 60 (gauche) and 180 (anti) |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that can be obtained from MD simulations. The actual preferred ranges would depend on the specific force field used and the simulation conditions.

Applications As a Synthetic Intermediate for Functional Molecules

Precursor in the Synthesis of Complex Organic Structures

The reactivity of 1-(2-bromophenyl)butane-1,3-dione makes it an ideal starting material for constructing intricate organic molecules.

Building Block for Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles, Triazoles)

The 1,3-dicarbonyl moiety within this compound is a key feature that enables its use in the synthesis of various heterocyclic compounds. This is primarily achieved through condensation reactions with binucleophilic reagents.

Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyrazoles. nih.gov This cyclocondensation reaction provides a direct route to substituted pyrazole (B372694) rings. nih.gov Specifically, this compound can react with hydrazines to form pyrazole derivatives, which are a significant class of compounds in medicinal chemistry. mdpi.com

Isoxazoles: Similarly, the reaction of 1,3-diketones with hydroxylamine (B1172632) leads to the formation of isoxazoles. nih.gov This 1,3-dipolar cycloaddition is a common strategy for synthesizing the isoxazole (B147169) ring system. nih.govnih.gov These compounds are of interest due to their presence in numerous biologically active molecules. researchgate.net

Triazoles: While direct synthesis from 1,3-diketones is less common, the functional groups present in this compound can be modified to participate in the formation of 1,2,3-triazoles. For instance, the bromine atom can be replaced to introduce functionalities that can undergo cycloaddition reactions to form the triazole ring. organic-chemistry.orgorganic-chemistry.org

Table 1: Synthesis of Heterocyclic Compounds from 1,3-Diketones

| Heterocycle | Reagent | Reaction Type |

| Pyrazole | Hydrazine | Cyclocondensation |

| Isoxazole | Hydroxylamine | 1,3-Dipolar Cycloaddition |

| Triazole | Azides (after modification) | Cycloaddition |

Synthesis of Substituted Aromatic Compounds

The bromine atom on the phenyl ring of this compound provides a reactive site for carbon-carbon bond formation, enabling the synthesis of a wide array of substituted aromatic compounds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. wikipedia.orglibretexts.org The aryl bromide functionality in this compound makes it an excellent substrate for this reaction. By coupling with various boronic acids or their esters, a diverse range of substituents can be introduced at the ortho-position of the phenyl ring, leading to the formation of complex biaryl structures and other substituted aromatic systems. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of various functional groups. fishersci.ie

Other Cross-Coupling Reactions: Besides the Suzuki reaction, the aryl bromide can participate in other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the synthetic utility of this compound for creating diverse substituted aromatic derivatives.

Intramolecular Cyclization: The bromine atom can also facilitate intramolecular cyclization reactions. For example, palladium-catalyzed reactions involving the insertion of tert-butylisocyanide can lead to the formation of indane-1,3-dione derivatives. mdpi.com This process involves the formation of a new carbon-carbon bond between the phenyl ring and the diketone side chain. mdpi.com

Role in the Development of Advanced Materials

The structural features of this compound also make it a valuable component in the design and synthesis of advanced materials with specific functional properties.

Ligands for Luminescent Metal Complexes in Organic Light-Emitting Diode (OLED) Applications

The β-diketone moiety is an excellent chelating ligand for a wide variety of metal ions.

Luminescent Complexes: When this compound or its derivatives coordinate with metal ions, they can form stable metal complexes. Certain metal complexes, particularly those of rare-earth and transition metals, exhibit strong luminescence. The ligands play a crucial role in sensitizing the metal ion's emission, a process known as the "antenna effect." Boron β-diketonate complexes are known for their luminescent properties. nih.gov

OLEDs: These luminescent metal complexes are of great interest for applications in organic light-emitting diodes (OLEDs). The tunable photophysical properties of the complexes, which can be modified by altering the substituents on the diketone ligand, make them promising candidates for emissive materials in OLED devices. rsc.org The development of new ligands derived from compounds like this compound is an active area of research in the field of OLEDs.

Monomers for Functionalized Sol-Gel Materials

The reactivity of this compound allows for its incorporation into inorganic or hybrid organic-inorganic polymer networks.